molecular formula C17H16N2O B14565398 4-(Methoxymethyl)-3,5-diphenyl-1H-pyrazole CAS No. 61355-04-2

4-(Methoxymethyl)-3,5-diphenyl-1H-pyrazole

Cat. No.: B14565398
CAS No.: 61355-04-2
M. Wt: 264.32 g/mol
InChI Key: WZLJWCBJYJVFEB-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-3,5-diphenyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with methoxymethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-3,5-diphenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Methoxymethyl)-3,5-diphenyl-1H-pyrazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Methoxymethyl)-2-methylindole
  • 4-(Methoxymethyl)phenol
  • 4-(Methoxymethyl)benzoic acid

Comparison: 4-(Methoxymethyl)-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61355-04-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-(methoxymethyl)-3,5-diphenyl-1H-pyrazole

InChI

InChI=1S/C17H16N2O/c1-20-12-15-16(13-8-4-2-5-9-13)18-19-17(15)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,18,19)

InChI Key

WZLJWCBJYJVFEB-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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